molecular formula C25H20N4O2S2 B2966821 3-benzyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034575-77-2

3-benzyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2966821
CAS No.: 2034575-77-2
M. Wt: 472.58
InChI Key: YISFUFKVFQZNHU-UHFFFAOYSA-N
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Description

3-Benzyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a compound known for its intriguing chemical structure and potential applications. It comprises a quinazolinone core substituted with benzyl, methylthio, and oxadiazole groups. The unique arrangement of these functional groups gives rise to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can involve multiple steps, including:

  • Formation of Quinazolinone Core: : The quinazolinone core can be synthesized using methods such as the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.

  • Introduction of Benzyl and Methylthio Groups: : Benzylation and methylthiolation can be achieved using benzyl halides and methylthiolating agents, respectively, under suitable conditions.

  • Oxadiazole Ring Formation: : The 1,2,4-oxadiazole ring can be constructed through cyclization reactions involving hydrazides and suitable carboxylic acids or derivatives.

Industrial Production Methods

Industrial production may involve optimizing these synthetic routes to increase yield and reduce cost. This typically includes scaling up reaction conditions and purifying the final product using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methylthio group is susceptible to oxidation, forming sulfoxides and sulfones under appropriate conditions.

  • Reduction: : Nitro groups or oxadiazole rings can be reduced using hydrogenation or metal hydrides.

  • Substitution: : The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation Reagents: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction Reagents: : Reducing agents like palladium on carbon (Pd/C) for hydrogenation or lithium aluminum hydride (LiAlH4).

  • Substitution Reagents: : Electrophiles such as bromine or nitric acid.

Major Products

The products of these reactions depend on the specific conditions and reagents used, but typically include substituted derivatives of the original compound.

Scientific Research Applications

This compound has garnered interest in various fields due to its structural features and potential biological activities.

Chemistry

  • Used as an intermediate in the synthesis of more complex molecules.

  • Employed in studies involving heterocyclic chemistry and the reactivity of quinazolinone derivatives.

Biology

  • Investigated for its potential as an antimicrobial or antiviral agent.

  • Studied for its interactions with biological macromolecules, such as enzymes or receptors.

Medicine

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Evaluated in preclinical models for its pharmacokinetic and pharmacodynamic properties.

Industry

  • Potential use in the development of novel materials or catalysts.

  • Investigated for its role in chemical sensors or electronic devices.

Mechanism of Action

The biological effects of 3-benzyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one are often mediated by its interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, or DNA.

  • Pathways Involved: : Signaling pathways related to cell proliferation, inflammation, or apoptosis.

Comparison with Similar Compounds

When compared to other quinazolinone derivatives or oxadiazole-containing compounds, this compound stands out due to its unique combination of functional groups, which may impart distinct chemical reactivity and biological activity.

Similar Compounds

  • Quinazolinone derivatives: Known for their diverse pharmacological activities.

  • Oxadiazole derivatives: Recognized for their antimicrobial and anticancer properties.

Properties

IUPAC Name

3-benzyl-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2S2/c1-32-19-13-11-18(12-14-19)23-27-22(31-28-23)16-33-25-26-21-10-6-5-9-20(21)24(30)29(25)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISFUFKVFQZNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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